Home > Products > Screening Compounds P34312 > (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine
(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine - 1245808-67-6

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

Catalog Number: EVT-3183540
CAS Number: 1245808-67-6
Molecular Formula: C8H9N3
Molecular Weight: 147.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide (5)

  • Compound Description: This compound is a potent inhibitor of transforming growth factor beta receptor 1 (TGFβRI) kinase. [] It shows durable antitumor activity when combined with other anticancer agents. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

  • Compound Description: This series of compounds acts as potent and selective 5-HT1F receptor agonists. [] They have shown efficacy in preclinical models of migraine by inhibiting dural inflammation. [] Modifications to the amide substituent at the C-5 position significantly influence the selectivity profile against other 5-HT1 receptor subtypes. []

N-{4-[3-(5-Methoxypyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl}acetamide

  • Compound Description: This compound belongs to a novel series of 4-azaindole TGFβ receptor kinase inhibitors with excellent selectivity for TGFβ receptor 1 kinase. [] It demonstrated significantly improved antitumor efficacy when combined with an anti-mouse PD-1 antibody in a murine tumor model. []

6-(Morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine derivatives

  • Compound Description: This group of compounds acts as mTOR kinase inhibitors. [] These compounds have potential applications in treating diseases where mTOR kinase inhibition is beneficial, specifically idiopathic pulmonary fibrosis. []

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand with high affinity for GluN2B-containing NMDA receptors. [] It exhibits significant selectivity over sigma receptors, offering advantages over other radioligands like [3H]-Ro 25-6981. [] Autoradiography studies demonstrated its specific binding in the hippocampus and cortex of various species, highlighting its potential for studying GluN2B distribution. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) with high selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] It has shown promise in preclinical studies for treating migraine. [] The development of its carbon-14-labeled isotopomer has enabled quantitative whole-body autoradiography studies in rats. []

3[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines

  • Compound Description: These are a series of nortopsentin analogues synthesized to evaluate their antiproliferative activity. [] They displayed potent activity against various human tumor cell lines, particularly against malignant peritoneal mesothelioma (STO). [] The most active compounds in this series function as CDK1 inhibitors, inducing G2/M cell cycle arrest and apoptosis by preventing survivin phosphorylation at Thr(34). []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

  • Compound Description: ASTX660 is a nonpeptidomimetic antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] It is currently under investigation in a phase 1/2 clinical trial (NCT02503423) as a potential anticancer agent. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This is a novel polyheterocyclic compound synthesized using a microwave-assisted one-pot Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reaction. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate (pexidartinib)

  • Compound Description: This compound, known as pexidartinib, is a kinase inhibitor. [] The crystal structure of its dihydrochloride dihydrate salt reveals a complex H-bonded framework structure formed through interactions with water molecules and chloride ions. []
  • Compound Description: This compound is described as a potential therapeutic agent for various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers. [] The compound is suggested to be particularly effective when used in combination with benzodiazepines. []

7-Halogenated 1H-pyrrolo[3,2,b]pyridine acetic acid derivatives

  • Compound Description: This series of compounds, particularly the 7-halogenated derivatives, demonstrated promising inhibitory activity against HIV-1 integrase. [] This activity suggests their potential as anti-HIV agents. []

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting a distinct dihedral angle between the pyridine and azaindole rings. [] The crystal packing is characterized by inversion dimers formed through N—H—N hydrogen bonds between the molecules. []

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

  • Compound Description: This molecule displays a dihedral angle of 6.20° between the pyridine and azaindole rings based on its crystal structure. [] Similar to its structural analog mentioned above, this compound forms inversion dimers in the crystal lattice through N—H⋯N hydrogen bonding. []

1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A)

  • Compound Description: GSK554418A is a potent and brain-penetrant 5-azaindole CB2 agonist. [] It demonstrated efficacy in preclinical models of both acute and chronic pain, indicating its potential as a therapeutic agent for pain management. []

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine (1)

  • Compound Description: This compound, synthesized on a multihundred-gram scale, was achieved using Stille and Negishi cross-coupling reactions. [] The synthesis highlights the challenges and considerations associated with scaling up organometallic reactions. []

4-Acetyl-7-halogeno-5,6-dihydro-4H-pyrrolo[3,2-b]-pyridin-2(1H)-ones

  • Compound Description: These compounds are synthesized through an interesting rearrangement reaction of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts. [] The rearrangement involves a ring expansion and provides access to this specific pyrrolopyridine scaffold. []

1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

  • Compound Description: This compound, featuring an aza-oxindole motif, was synthesized using a CuCl2-mediated direct oxidative coupling strategy. [] Aza-oxindoles are known for their diverse biological activities, including anti-inflammatory and kinase inhibitory effects. []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (8o)

  • Compound Description: Compound 8o is a potent and selective PI3K/mTOR dual inhibitor with promising anticancer activity. [] It exhibits excellent kinase selectivity and effectively inhibits the proliferation of SW620 and HeLa cells. [] Compound 8o demonstrates favorable pharmacokinetic properties, including good oral bioavailability, and significant in vivo antitumor efficacy without noticeable toxicity. []

11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline and pyrido[3',2':4,5]pyrrolo[1,2-c][1,2,3]benzotriazine derivatives

  • Compound Description: Derivatives of these two novel ring systems have shown promising antitumor activity against a wide range of human cancer cell lines. [] They exhibit potent antiproliferative activity, particularly against leukemia cells, by inducing G2/M cell cycle arrest and apoptosis. [] These compounds also act as topoisomerase I inhibitors, suggesting a possible mechanism for their anticancer effects. []

1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (2)

  • Compound Description: Compound 2 is a pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivative. [] Thin films of this compound, prepared by vacuum evaporation, exhibit structural ordering similar to that observed in single crystals. [] TDDFT calculations and photophysical measurements indicate that this compound is weakly luminescent with a low radiative rate. []

1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (3)

  • Compound Description: Compound 3 is another example of a pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivative. [] Similar to compound 2, thin films of compound 3 prepared by vacuum evaporation exhibit structural ordering akin to that found in single crystals. [] Photophysical characterization suggests that this compound is weakly luminescent and has a long-lived low-energy triplet state. []

1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (7)

  • Compound Description: Compound 7, an isoDPP derivative, exhibits distinct properties compared to compounds 2 and 3. [] While it can also form thin films through vacuum evaporation, its structural organization resembles that of liquid crystalline materials. [] Similar to the previous two compounds, compound 7 displays weak luminescence and a long-lived triplet state. []

1-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine-κ4N,N′,N″,N‴)tris(nitrato-kO,O′)-erbium(III) (C29H27ErN8O9)

  • Compound Description: This complex erbium(III) compound was characterized by single-crystal X-ray diffraction, revealing its triclinic crystal system and P1‾ space group. []

5-Substituted-1-benzyl-1H-pyrrolo[2,3-b]pyridines (3) and 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol (5)

  • Compound Description: These pyrrolyl-pyridine derivatives were synthesized and evaluated for their potential as anticancer agents. [] The study highlights the synthesis of two specific compounds: 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine. These compounds displayed significant anticancer activity against the human cervical cancer cell line (Hela). [] Additionally, the study explored pyrrolo[2,3-b]pyridin-5-phenol and pyrrolo[2,3-b]pyridin-5-vinylphenol, which exhibited activity against the human breast cancer cell line (MCF-7). []

N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

  • Compound Description: This orally active, brain-penetrating compound is a potent and selective orexin 2 receptor antagonist (2-SORA). [] Compound 43 demonstrates efficacy in a sleep model in rats, comparable to the clinically investigated 2-SORA seltorexant (15). []

4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806)

  • Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor derived from the indole derivative (1). [] It exhibits improved pharmaceutical properties compared to its predecessor while maintaining a similar HIV-1 inhibitory profile. []

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

  • Compound Description: This compound, a potent inhibitor of HIV-1 attachment, represents a significant advancement from its indole-based precursor (1). [] BMS-488043 demonstrated favorable pharmacokinetic properties and effectively reduced viremia in HIV-1-infected subjects in preliminary clinical studies, providing support for the therapeutic potential of this class of compounds. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: This potent HIV-1 attachment inhibitor targets the viral envelope protein gp120 and shows improved in vitro potency and pharmacokinetic properties compared to its predecessor, BMS-488043. [] Its promising profile, including low predicted human clearance, moderate protein binding, and good potency in human serum, led to its selection for clinical trials. []

5-Substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}-1H-pyrrolo[2,3-b]pyridin-1-yl]4H-1,2,4-triazole-3-thioles

  • Compound Description: This series of substituted pyridin-1-yl-4H-1,2,4-triazole-3-thioles was designed and synthesized to evaluate their antimicrobial activity. []

Piperazin-4-ylthieno[3,2-c]pyridin-4-yl-2- carboxamide derivatives

  • Compound Description: These compounds are described as potential therapeutic agents, but their specific application is not disclosed. []

3-Aryl-pyrido[2,1-b][1,3]benzothiazole derivatives

  • Compound Description: These compounds were efficiently synthesized and their structures were thoroughly confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. []

1H-Chromeno[3,2-c]pyridine derivatives

  • Compound Description: This study focused on the synthesis and biological evaluation of novel 1H-chromeno[3,2-c]pyridine derivatives as potential therapeutic agents for neurological disorders and cancer. [] The study explored the structure-activity relationship (SAR) of these compounds, revealing their inhibitory activity against monoamine oxidase (MAO) A and B, cholinesterase (AChE and BChE) enzymes, and their antiproliferative effects on various tumor cell lines. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] Studies on its metabolism identified various biotransformation pathways, including oxidation, conjugation, and an unusual N-acetylglucosamine conjugate formation in cynomolgus monkeys. []

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)quinolines

  • Compound Description: This class of compounds was synthesized through a SnCl2-catalyzed multicomponent imino Diels-Alder reaction, providing a library of 24 quinoline derivatives. [] The reaction proceeds with high chemo- and regioselectivity in an atom-economical fashion. []

Dihydroimidazo[4,5-e]indole and 7H-pyrrolo[3,2-f]quinoxaline derivatives

  • Compound Description: These compounds are identified as ligands for the nicotinic acetylcholine receptor (nAChR) and/or as serotonergic ligands. [] They hold potential for therapeutic applications related to neurological and psychiatric disorders. []

Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds

  • Compound Description: This novel class of spiro-oxindole compounds demonstrates improved chemical stability compared to their spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one counterparts, as they are less prone to epimerization. [] These compounds act as potent and selective inhibitors of the MDM2-p53 interaction, thereby exhibiting potential as anticancer agents. []
Synthesis Analysis

Synthetic Routes

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine typically involves several key steps:

  1. Formation of the Pyrrolo-Pyridine Core: The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions. Common precursors include substituted pyridines and amines.
  2. Functionalization: Following the formation of the core structure, functionalization occurs at the 2-position to introduce the methanamine group. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
  3. Optimization for Yield and Purity: Industrial production may employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability, ensuring high yield and purity .

Reaction Conditions

Typical reaction conditions for synthesizing (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine include:

  • Temperature: Reactions may be conducted at elevated temperatures (50–100 °C).
  • Solvent: Common solvents include dimethylformamide and ethyl acetate.
  • Catalysts: Acidic or basic catalysts may be used depending on the specific reaction pathway.
Molecular Structure Analysis

The molecular structure of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine consists of a pyrrole ring fused to a pyridine ring. This bicyclic structure contributes to its unique chemical properties:

  • Bonding: The compound features a nitrogen atom in both the pyrrole and pyridine rings, which can participate in hydrogen bonding.
  • Geometry: The geometry around the nitrogen atoms allows for potential interactions with biological targets, making it an attractive candidate for drug design.
  • Molecular Geometry Data: The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions with biological macromolecules .
Chemical Reactions Analysis

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine participates in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.
  2. Reactions with Enzymes: It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and affecting downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt pathways, which are crucial in cancer biology .
  3. Potential for Drug Development: Given its ability to inhibit specific enzymes, this compound is being explored as a potential therapeutic agent against various cancers.
Mechanism of Action

The mechanism of action for (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine primarily involves its role as an inhibitor of fibroblast growth factor receptors. Upon binding to FGFRs:

  1. Inhibition of Receptor Activity: The compound binds to the receptor's active site, preventing its activation by natural ligands.
  2. Alteration of Signaling Pathways: This inhibition leads to reduced activation of downstream signaling cascades that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
  3. Cellular Effects: Studies indicate that this compound can significantly reduce migration and invasion of cancer cells, making it a promising candidate for anti-cancer therapies .
Physical and Chemical Properties Analysis

The physical and chemical properties of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine include:

  • Molecular Weight: 147.18 g/mol
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Boiling Point: Not specifically documented but expected to be high due to its heterocyclic nature.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are crucial for determining the compound's behavior in biological systems and its potential applications in pharmaceuticals .

Applications

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine has diverse applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing various heterocyclic compounds with potential therapeutic effects.
  2. Biological Research: Used extensively in studies involving enzyme inhibitors and receptor modulators, particularly in cancer research.
  3. Agrochemicals: Its derivatives are being explored for applications in agrochemicals, enhancing crop protection strategies against pests and diseases.
  4. Materials Science: Investigated for its potential use in developing new materials due to its unique electronic properties derived from its heterocyclic structure .
Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Pyrrolopyridines represent a privileged class of nitrogen-containing bicyclic heterocycles that have revolutionized targeted drug discovery. Characterized by a fused pyrrole and pyridine ring system, these scaffolds offer exceptional versatility in molecular interactions critical for pharmaceutical development. Their structural mimicry of purine nucleotides enables targeted binding to diverse biological macromolecules, while their balanced physicochemical properties facilitate optimal drug-likeness. The incorporation of multiple nitrogen atoms within these compact bicyclic frameworks creates unique hydrogen-bonding capabilities and dipole moments that drive high-affinity target engagement. Among these heterocycles, (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine (CAS: 933691-80-6) has emerged as a particularly valuable pharmacophore due to its strategic amine functionality and specific nitrogen atom positioning, enabling unprecedented opportunities in rational drug design across therapeutic areas including oncology, immunology, and metabolic disease [6] [8].

Nomenclature and Structural Classification of Bicyclic Heterocycles

Pyrrolopyridines belong to the azaindole family, where systematic nomenclature precisely defines ring fusion and nitrogen positioning. The parent compound consists of a six-membered pyridine ring fused with a five-membered pyrrole, creating eight possible isomeric structures differentiated by bond connectivity. The standard naming convention uses bracketed numbers to specify fusion atoms:

  • [2,3-b]: Fusion between pyridine C2-C3 and pyrrole C4-C5
  • [3,2-b]: Fusion between pyridine C3-C2 and pyrrole C5-C4
  • [3,4-c]: Fusion between pyridine C3-C4 and pyrrole C4-C5
  • Other isomers: [2,3-c], [3,2-c], [2,3-d], [3,4-d], [3,2-d]

The specific compound (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine (IUPAC name: 1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine) features:

  • A pyridine nitrogen at position 1 (equivalent to indole N1)
  • Ring fusion between pyrrole positions 5-4 and pyridine positions 2-3
  • An aminomethyl (-CH₂NH₂) substituent at the pyrrole 2-position
  • Molecular formula: C₈H₉N₃, molecular weight: 147.18 g/mol
  • Canonical SMILES: C1=CC2=C(NC=C2CN)N=C1 [7] [8]

Table 1: Structural Isomers of Pyrrolopyridine with Key Characteristics

IsomerSystematic NameCommon NameNitrogen PositionsCAS Registry
[3,2-b]1H-pyrrolo[3,2-b]pyridine7-azaindole1,4270-76-4
[2,3-b]1H-pyrrolo[2,3-b]pyridine4-azaindole1,5694-47-1
[3,4-c]1H-pyrrolo[3,4-c]pyridine2-azaisoindole1,5274-75-5
[3,2-c]1H-pyrrolo[3,2-c]pyridine6-azaindole1,4272-30-8
Target Compound(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine2-(aminomethyl)-7-azaindole1,4 + exocyclic N933691-80-6

The strategic placement of ring nitrogen atoms creates distinct electronic profiles that profoundly influence molecular recognition. The [3,2-b] isomer positions a basic pyridine nitrogen (N1) analogous to the N9 position in purines, enabling complementary hydrogen bonding with biological targets. The aminomethyl group at the 2-position provides a flexible vector for derivatization while maintaining optimal spatial orientation for interactions with enzymatic catalytic sites [6] [10].

Significance of 7-Azaindole Derivatives in Targeted Drug Discovery

The pyrrolo[3,2-b]pyridine scaffold (7-azaindole) has emerged as a superior bioisostere for indole and purine frameworks due to its enhanced physicochemical properties and binding specificity. Key advantages driving its adoption include:

  • Improved Metabolic Stability: Replacement of indole C7 with nitrogen reduces susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life compared to indole-containing drugs. The electron-deficient nature of the bicyclic system impedes undesirable metabolic pathways common in indole derivatives [4].
  • Enhanced Solubility Profile: The additional nitrogen atom increases polarity and hydrogen-bonding capacity, improving aqueous solubility (logP = 0.92 for unsubstituted scaffold) compared to indole analogs. This property significantly enhances bioavailability and reduces formulation challenges [6].
  • Precise Target Engagement: Nitrogen positioning creates complementary hydrogen-bonding patterns with kinase hinge regions, exemplified by FDA-approved drugs like Tofacitinib (JAK inhibitor) and Pemetrexed (antifolate). The aminomethyl derivative further extends these interactions into adjacent hydrophobic pockets through targeted derivatization [4].
  • Reduced hERG Inhibition: The electron-deficient nature diminishes phospholipid affinity, lowering cardiovascular toxicity risks associated with indole-containing compounds. This safety advantage accelerates clinical translation [4].

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine significantly amplifies these properties through its primary amine functionality, serving as:1) A versatile synthetic handle for amide bond formation, reductive amination, or urea synthesis2) A cationic anchor for ionic interactions with aspartate/glutamate residues3) A hydrogen-bond donor/acceptor pair for high-affinity binding to protein targetsThese attributes have positioned it as a critical building block in kinase inhibitor development, particularly for anaplastic lymphoma kinase (ALK), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs) where the protonated amine forms salt bridges with conserved catalytic residues [4] [9].

Table 2: Commercially Available Pharmacophore Derivatives with Structural Variations

Compound NameCore StructureSubstituentCAS NumberPuritySuppliersKey Applications
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine[3,2-b]2-aminomethyl933691-80-6>97%BLD Pharm, AlfaKinase inhibitor cores
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine[2,3-b]6-aminomethyl1638760-21-097%AChemBlockAntibacterial agents
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride[3,2-b]5-aminomethyl1432754-34-1>97%ParchemAntiviral candidates
{1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride[2,3-b]4-aminomethyl1860028-34-797%AChemBlockJAK/STAT pathway inhibitors
{1H-Pyrrolo[2,3-b]pyridin-3-yl}methanamine[2,3-b]3-aminomethyl933691-80-6>97%BLD PharmAnticancer agents

Historical Development of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine as a Privileged Pharmacophore

The emergence of this specific aminomethyl-7-azaindole derivative as a medicinal chemistry staple followed a distinct evolutionary pathway:

Phase 1: Early Exploration (Pre-2000)Initial interest focused on the unsubstituted 7-azaindole core as a purine mimetic in nucleoside chemistry. The first synthesis of 7-azaindole was reported by Albert and colleagues in the 1950s, but aminomethyl derivatives remained inaccessible due to limitations in regioselective functionalization. Early attempts at C2 electrophilic substitution proved challenging due to the electron-deficient nature of the ring system, directing modifications primarily to C3 and C5 positions [6].

Phase 2: Methodological Advances (2000-2015)Three key breakthroughs enabled targeted access to the 2-aminomethyl derivative:1) Directed ortho-metalation strategies using TMPMgCl·LiCl provided regioselective C2 functionalization2) Palladium-catalyzed amination techniques allowed conversion of 2-bromo derivatives to protected aminomethyl analogs3) Reductive amination protocols facilitated introduction of the -CH₂NH₂ group via aldehyde intermediates

The first commercial appearance (CAS registration: 933691-80-6 in 2006) coincided with kinase inhibitor research identifying the 7-azaindole-2-methanamine scaffold as optimal for Bcr-Abl inhibition. This period saw its incorporation into preclinical candidates targeting FLT3 and ALK kinases, where the protonatable amine demonstrated 3-5 fold affinity improvements over unsubstituted analogs [7] [8] [9].

Phase 3: Diversification and Clinical Translation (2015-Present)Recent developments include:

  • Novel protecting-group strategies enabling selective N1 or NH protection
  • Chiral resolution techniques for stereoselective synthesis of α-substituted derivatives
  • Late-stage functionalization via C-H activation at C5/C6 positions
  • Patent applications specifically claiming 2-aminomethyl derivatives as BTK inhibitors (WO2022023341A1) for hematological malignancies [9]

Table 3: Historical Milestones in the Development of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine

TimelineDevelopment MilestoneSignificance
2006CAS registration (933691-80-6)Formal chemical identity establishment
2009First reported kinase inhibitor application (ALK inhibitors)Demonstrated 10 nM IC50 against recombinant ALK
2014Improved synthetic routes via reductive amination of aldehyde precursorsEnabled multi-gram synthesis (>90% yields)
2018Structural characterization in complex with BTK kinase domainRevealed salt bridge formation with Glu475
2021Patent WO2022023341A1 covering anticancer applicationsValidated therapeutic utility in lymphoma models

The scaffold currently features in several investigational new drug applications, particularly for hematological malignancies where its optimized physicochemical profile (cLogP = 1.2, TPSA = 49 Ų, aqueous solubility >150 μg/mL) addresses limitations of earlier indole-based kinase inhibitors. Future development trajectories include targeted protein degraders (PROTACs) leveraging the amine for linker attachment and bifunctional molecules engaging multiple oncogenic targets simultaneously [4] [9].

Properties

CAS Number

1245808-67-6

Product Name

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine

Molecular Formula

C8H9N3

Molecular Weight

147.18

InChI

InChI=1S/C8H9N3/c9-5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5,9H2

InChI Key

MOXYTDCSLMGIAY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(N2)CN)N=C1

Canonical SMILES

C1=CC2=C(C=C(N2)CN)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.